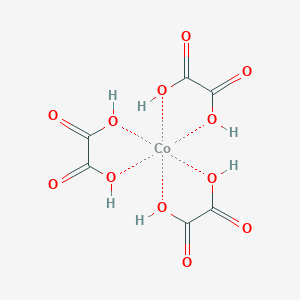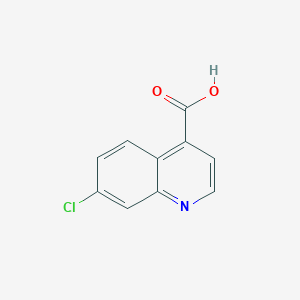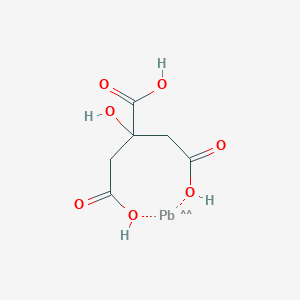
3-Oxo-3-(tiofen-2-il)propanoato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a chemical compound used as an intermediate in organic synthesis It’s commonly used in the pharmaceutical and agrochemical industries to produce various drugs .
Mode of Action
It’s known that the compound can undergo bioreduction , which suggests it may interact with enzymes or other proteins to undergo chemical transformations.
Biochemical Pathways
The compound’s ability to undergo bioreduction suggests it may be involved in redox reactions and could potentially influence pathways related to these processes .
Pharmacokinetics
Its use in drug synthesis suggests that its pharmacokinetic properties would be an important consideration in the design of these drugs .
Result of Action
Its role as an intermediate in drug synthesis suggests it may contribute to the therapeutic effects of these drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound’s bioreduction has been observed to occur at 30°C , indicating that temperature may also influence its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through various methods. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for ethyl 3-oxo-3-(thiophen-2-yl)propanoate often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Comparación Con Compuestos Similares
Ethyl 3-oxo-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyridine analogs . The sulfur atom in the thiophene ring enhances the compound’s reactivity and makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles .
Propiedades
IUPAC Name |
ethyl 3-oxo-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDKUXHVLZDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292132 | |
| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-10-8 | |
| Record name | 13669-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13669-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)








![3-methyl-1-[1-(3-methylbutoxy)propoxy]butane](/img/structure/B89192.png)

![(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B89195.png)

